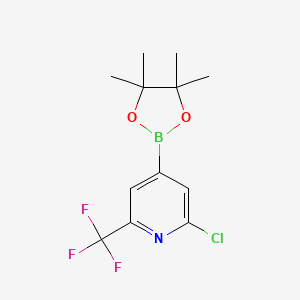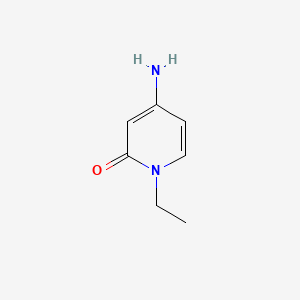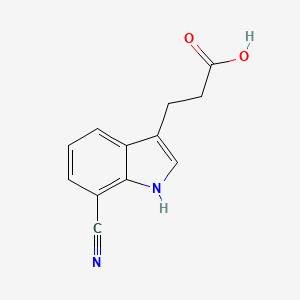![molecular formula C12H17BN2O6 B582326 [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid CAS No. 1217500-84-9](/img/structure/B582326.png)
[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a nitrophenyl group, with an amino-tert-butoxy-oxoethyl group also attached to the boron atom.Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involving organoboron compounds . In this reaction, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : Boronic acids are used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is widely applied in the synthesis of various organic compounds .
- Methods of Application : The process involves the reaction of a boronic acid with a halide or pseudo-halide using a palladium catalyst . The boronic acid acts as a nucleophile, transferring an organic group to the palladium, which then undergoes reductive elimination to form the new carbon-carbon bond .
- Results or Outcomes : The Suzuki–Miyaura coupling is known for its mild and functional group tolerant reaction conditions, making it a versatile tool in organic synthesis . It’s also environmentally benign due to the stability and easy preparation of organoboron reagents .
Direcciones Futuras
The use of organoboron compounds, including boronic acids, is a growing field in organic chemistry . They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Therefore, the future directions for this compound could involve its use in these areas.
Propiedades
Número CAS |
1217500-84-9 |
|---|---|
Nombre del producto |
[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid |
Fórmula molecular |
C12H17BN2O6 |
Peso molecular |
296.086 |
Nombre IUPAC |
[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5-nitrophenyl]boronic acid |
InChI |
InChI=1S/C12H17BN2O6/c1-12(2,3)21-11(16)10(14)8-5-4-7(15(19)20)6-9(8)13(17)18/h4-6,10,17-18H,14H2,1-3H3 |
Clave InChI |
KJQWYIINZGPHQC-UHFFFAOYSA-N |
SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OC(C)(C)C)N)(O)O |
Sinónimos |
2-(BOC-AMinoMethyl)-5-nitrophenylboronic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



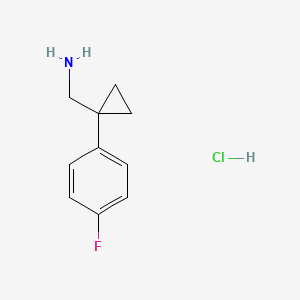
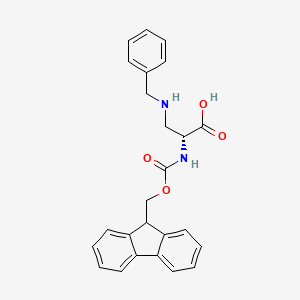
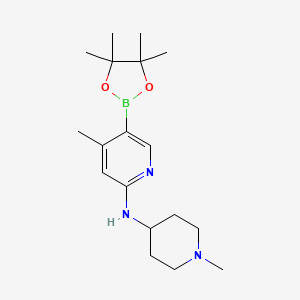
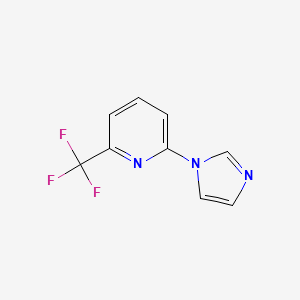
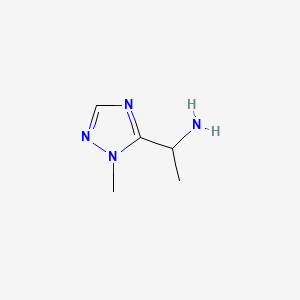
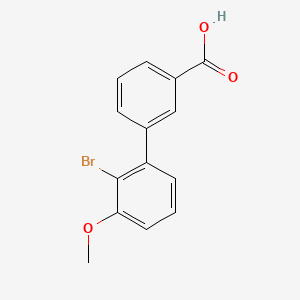
![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)
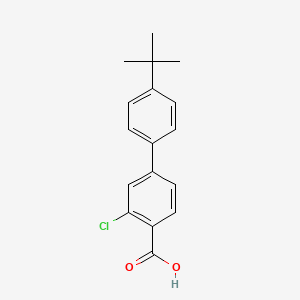
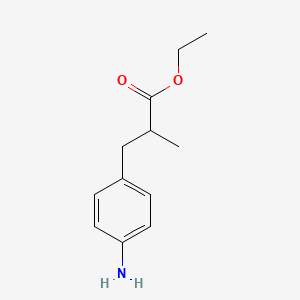
![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)
